N-(5-iodopyridin-2-yl)benzamide
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Overview
Description
N-(5-iodopyridin-2-yl)benzamide is an organic compound that features a benzamide group attached to a pyridine ring substituted with an iodine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(5-iodopyridin-2-yl)benzamide can be synthesized through a multi-step process. One common method involves the reaction of 2-aminopyridine with benzoyl chloride to form N-(pyridin-2-yl)benzamide, followed by iodination at the 5-position using iodine and a suitable oxidizing agent . The reaction typically requires a solvent such as dichloromethane and is carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and conditions is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(5-iodopyridin-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Various substituted pyridinyl benzamides.
Oxidation Products: Compounds with altered oxidation states of the iodine atom.
Coupling Products: Biaryl compounds formed through coupling reactions.
Scientific Research Applications
N-(5-iodopyridin-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Material Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of N-(5-iodopyridin-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can play a crucial role in binding interactions due to its size and electronic properties, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylpyridin-2-yl)benzamide
- N-(5-chloropyridin-2-yl)benzamide
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide
Uniqueness
N-(5-iodopyridin-2-yl)benzamide is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where iodine’s reactivity is advantageous, such as in coupling reactions or as a leaving group in substitution reactions .
Properties
IUPAC Name |
N-(5-iodopyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IN2O/c13-10-6-7-11(14-8-10)15-12(16)9-4-2-1-3-5-9/h1-8H,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXSJMHVAGYSIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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